molecular formula C11H17BrN2O B4580621 1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane

1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane

Cat. No. B4580621
M. Wt: 273.17 g/mol
InChI Key: IKKRISGMUCAHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic strategies for diazepane derivatives, including the compound , often involve multistep reactions or the utilization of specific precursors to achieve the desired molecular framework. Techniques such as intramolecular cyclization, Ugi multicomponent reactions, and microwave-assisted synthesis have been reported to afford diazepanes efficiently. The synthesis of related structures can involve the use of diazonium salts, catalyst-free protocols, and multicomponent reactions to obtain various diazepane derivatives with high yield and selectivity (Moser & Vaughan, 2004), (Mittersteiner et al., 2019).

Molecular Structure Analysis

The structure of diazepane derivatives is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These compounds can exhibit interesting molecular conformations, including boat and chair forms for the diazepane ring, and engage in intermolecular interactions that influence their crystalline packing (Bremner et al., 1977).

Chemical Reactions and Properties

Diazepane derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. These reactions can include substitutions, ring expansions, and transformations that are crucial for further derivatization or functionalization of the diazepane core. The reactivity can be influenced by the presence of substituents on the diazepane ring or adjacent structures (Barnett et al., 1971).

Scientific Research Applications

Synthesis and Structural Analysis

The synthetic versatility of compounds related to 1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane is demonstrated in studies focused on constructing complex molecular architectures. For instance, the molecule C17H18N2O4, which includes a related structural framework, showcases a pentacyclic system integrating various five-membered rings (pyrrole, 2-pyrrolidinone, tetrahydrofuran, and dihydrofuran) and a seven-membered 1,4-diazepane ring. This structure is characterized by its unique conformational properties, such as the planarity of the pyrrole ring and the boat conformation of the diazepane ring, contributing to the formation of zigzag chains in the crystal through weak intermolecular C—H⋯O hydrogen-bonding interactions (Toze et al., 2011).

Synthetic Methodologies

The research also highlights innovative synthetic approaches towards constructing diazepane frameworks. A noteworthy example includes the development of a catalyst-free synthesis method for N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, exploiting the synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. This method achieved high chemo- and regioselectivity and yields up to 96% across 23 examples, showcasing the efficiency and versatility of this synthetic strategy (Mittersteiner et al., 2019).

Chemical Reactions and Mechanisms

Further research delves into the reactivity of furanyl compounds in intramolecular reactions, such as those involving alkynes and electron-rich arenes, catalyzed by PtCl2. The studies suggest that 5-(2-furyl)-1-alkynes, upon reaction with PtCl2, yield phenols through mechanisms involving cyclopropyl platinacarbene complexes as key intermediates. These findings provide insights into the intricate reaction pathways and the role of platinum carbenes in the transformation processes of furanyl compounds (Martín‐Matute et al., 2003).

Catalysis and Chemical Transformations

Another area of interest includes the exploration of manganese(III) complexes as catalysts for olefin epoxidation. Research involving 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane and related compounds as ligands for manganese(III) complexes reveals the impact of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process. These studies contribute to the understanding of catalytic mechanisms and the design of more efficient catalysts for organic transformations (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-13-5-2-6-14(8-7-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKRISGMUCAHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromofuran-2-yl)methyl)-4-methyl-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane
Reactant of Route 6
1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.